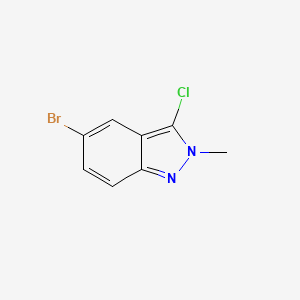

5-Bromo-3-chloro-1-methyl-1H-indazole

Overview

Description

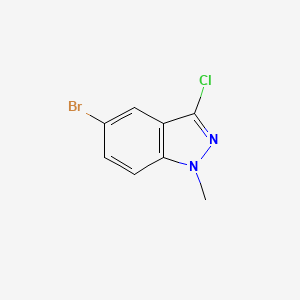

5-Bromo-3-chloro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrClN2 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including 5-Bromo-3-chloro-1-methyl-1H-indazole, has been a topic of interest in recent years due to their wide variety of biological properties . The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloro-1-methyl-1H-indazole consists of a benzene ring fused with a pyrazole ring . The molecular weight is 245.504 Da .Chemical Reactions Analysis

Indazole-containing compounds, including 5-Bromo-3-chloro-1-methyl-1H-indazole, have been found to exhibit a wide variety of biological activities . These compounds have been synthesized and screened for their potential in various biological applications .Scientific Research Applications

Pharmaceutical Research

5-Bromo-3-chloro-1-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound known for its presence in various pharmacologically active molecules. The bromine and chlorine substituents on the indazole ring can be utilized in medicinal chemistry to synthesize compounds with potential therapeutic benefits. For instance, indazole derivatives have been explored for their antibacterial, antifungal, and anti-inflammatory properties .

Cancer Therapy

The structure of 5-Bromo-3-chloro-1-methyl-1H-indazole allows it to be used as a scaffold for developing antitumor agents. Research has indicated that certain indazole derivatives can inhibit the growth of cancer cell lines, such as HeLa cells, which are a type of cervical cancer cell . This suggests that the compound could be a valuable starting point for the synthesis of new anticancer drugs.

Biological Activity Profiling

Indazole compounds, including 5-Bromo-3-chloro-1-methyl-1H-indazole, are known to exhibit a wide range of biological activities. They have been studied for their potential roles in treating diseases like rheumatoid arthritis and Hodgkin’s disease. The compound’s ability to interact with various biological targets makes it a useful tool for profiling biological activity and understanding disease mechanisms .

Material Science

The bromine and chlorine atoms present in 5-Bromo-3-chloro-1-methyl-1H-indazole make it a candidate for use in material science, particularly in the development of organic semiconductors and photovoltaic materials. These atoms can act as electron-withdrawing groups, which can influence the electronic properties of the materials .

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive halogen atoms make it a versatile building block for constructing larger, more complex structures through various organic reactions, such as Suzuki coupling .

Analytical Chemistry

In analytical chemistry, 5-Bromo-3-chloro-1-methyl-1H-indazole can be used as a standard or reference compound in mass spectrometry or chromatography. Its unique mass and retention time can help identify and quantify similar compounds in complex mixtures .

Mechanism of Action

Target of Action

5-Bromo-3-chloro-1-methyl-1H-indazole is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .

Mode of Action

Indazole derivatives are known to interact with their targets (such as kinases) and cause changes in their activity . This interaction can lead to the inhibition, regulation, or modulation of these targets, affecting various cellular processes .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-chloro-1-methyl-1H-indazole are likely to be those involving its primary targets, the kinases . By modulating the activity of these kinases, this compound can influence various cellular processes and pathways, including those related to cell cycle regulation and cell volume regulation .

Result of Action

The molecular and cellular effects of 5-Bromo-3-chloro-1-methyl-1H-indazole’s action would depend on its specific interactions with its targets. For instance, if it inhibits a particular kinase, it could potentially disrupt the normal function of that kinase, leading to changes in the cellular processes that the kinase is involved in .

Safety and Hazards

5-Bromo-3-chloro-1-methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The medicinal properties of indazole and its derivatives, including 5-Bromo-3-chloro-1-methyl-1H-indazole, are expected to be explored in the future for the treatment of various pathological conditions . The wide variety of biological properties of these compounds makes them promising candidates for drug development .

properties

IUPAC Name |

5-bromo-3-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHGOALCXGLDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-chloro-1-methyl-1H-indazole | |

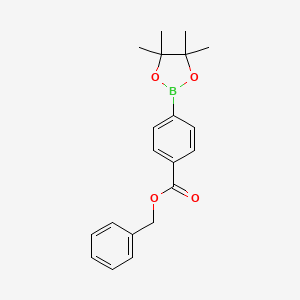

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)